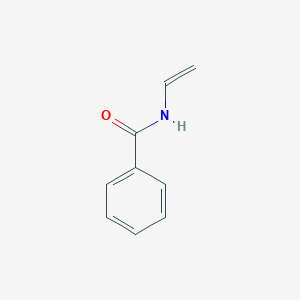

N-Ethenylbenzamide

Description

N-Ethenylbenzamide (systematic name: N-vinylbenzamide) is a benzamide derivative characterized by an ethenyl (-CH₂CH₂) group attached to the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its unsaturated bond, which may confer reactivity in polymerization or as a precursor for functionalized molecules.

Propriétés

IUPAC Name |

N-ethenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLDCMPNOQBZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498353 | |

| Record name | N-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13313-25-2 | |

| Record name | N-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Key Compounds:

- N-(2-Ethylhexyl)benzamide (): Features a branched alkyl chain (2-ethylhexyl), increasing lipophilicity and steric bulk compared to the planar ethenyl group in N-Ethenylbenzamide.

- 4-Ethyl-N-phenylbenzamide (): Contains both ethyl and phenyl substituents, introducing steric hindrance and π-π conjugation effects absent in N-Ethenylbenzamide.

Table 1: Structural Comparison

| Compound | Substituent(s) | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| N-Ethenylbenzamide | Ethenyl (-CH₂CH₂) | Not provided | Unsaturated bond (reactivity) |

| N-(2-Ethylhexyl)benzamide | 2-Ethylhexyl | 233.35 g/mol | Lipophilic, steric bulk |

| N-Hexylbenzamide | Hexyl | 205.3 g/mol | High hydrophobicity |

| 4-Ethyl-N-phenylbenzamide | Ethyl, phenyl | 225.29 g/mol | Steric hindrance, conjugation |

Reactivity Insights:

- The ethenyl group in N-Ethenylbenzamide may participate in cycloaddition or polymerization reactions, unlike saturated alkyl analogs.

- Methoxy and nitro groups in analogs () enhance electrophilic substitution reactivity, whereas alkyl chains favor hydrophobic interactions.

Table 2: Toxicity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.